sodium;5-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carbonyl]oxy-4-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;5-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carbonyl]oxy-4-oxopentanoate is a complex organic compound with a significant role in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, a cyclopenta[a]phenanthrene core, and a sodium salt. Its unique configuration makes it a subject of interest in both academic research and industrial applications.
Preparation Methods
The synthesis of sodium;5-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carbonyl]oxy-4-oxopentanoate involves several steps. The synthetic route typically starts with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of hydroxyl groups and other functional groups through various chemical reactions. Industrial production methods often involve the use of advanced techniques such as catalytic hydrogenation, esterification, and selective oxidation to achieve high yields and purity.
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The sodium salt can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium;5-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carbonyl]oxy-4-oxopentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or activator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its binding to enzymes and receptors, modulating their activity. The sodium ion can also influence the compound’s solubility and bioavailability, affecting its overall efficacy.
Comparison with Similar Compounds
Compared to other similar compounds, sodium;5-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carbonyl]oxy-4-oxopentanoate stands out due to its unique structural features and versatile reactivity. Similar compounds include:
Prednisolone: A synthetic glucocorticoid with anti-inflammatory properties.
Stigmasta-3,5-diene: A sterol derivative with potential biological activities.
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-Isopropyl-2-octanyl]-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol: A compound with a similar cyclopenta[a]phenanthrene core but different functional groups.
Properties
Molecular Formula |
C26H33NaO8 |
---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
sodium;5-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carbonyl]oxy-4-oxopentanoate |
InChI |
InChI=1S/C26H34O8.Na/c1-14-10-17-18-7-9-26(33,23(32)34-13-16(28)4-5-21(30)31)25(18,3)12-20(29)22(17)24(2)8-6-15(27)11-19(14)24;/h6,8,11,14,17-18,20,22,29,33H,4-5,7,9-10,12-13H2,1-3H3,(H,30,31);/q;+1/p-1/t14-,17-,18-,20-,22+,24-,25-,26-;/m0./s1 |
InChI Key |
FTUWBUWZZYOONS-XVGMDZNZSA-M |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)OCC(=O)CCC(=O)[O-])O.[Na+] |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)OCC(=O)CCC(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.